Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by its fused ring structure comprising both pyrazole and pyrimidine components. This compound features an ethyl ester group at the 3-position and an m-tolyl substituent at the 7-position. The unique structural attributes of this compound contribute to its potential biological activity and applications in medicinal chemistry.
The chemical reactivity of ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be attributed to its functional groups. The carboxylate moiety can undergo hydrolysis to yield the corresponding acid, while the ethyl group can participate in various substitution reactions. Additionally, the presence of the pyrazolo and pyrimidine rings allows for potential electrophilic aromatic substitution reactions at the aromatic m-tolyl group.
Compounds within the pyrazolo[1,5-a]pyrimidine class have shown significant biological activities, including anticancer, anti-inflammatory, and anxiolytic effects. Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been noted for its potential as an inhibitor of multidrug resistance proteins, making it a candidate for improving drug efficacy in cancer treatments. Studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit selective inhibition of certain enzymes and receptors, which could lead to therapeutic applications in various diseases .
The synthesis of ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be achieved through several methods:
Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has potential applications in:
Interaction studies involving ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate focus on its binding affinity with various biological targets. These studies typically employ techniques such as:
These interactions are crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.
Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate shares structural similarities with other compounds in the pyrazolo[1,5-a]pyrimidine family. Here are some comparable compounds:
| Compound Name | Notable Features |
|---|---|
| Ethyl 7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | Contains methoxy groups that may enhance solubility |
| Ethyl 7-(phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Lacks an ethoxy group but retains similar biological activity |
| Ethyl 7-(trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | Features trifluoromethyl group which may affect lipophilicity |
These compounds highlight the diversity within the pyrazolo[1,5-a]pyrimidine class while showcasing how variations in substituents can influence their chemical properties and biological activities.
Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is defined by its bicyclic core and substituents. The IUPAC name derives from the pyrazolo[1,5-a]pyrimidine scaffold, with substituents at positions 3 and 7:
The molecular formula is C₁₆H₁₅N₃O₂, with a molecular weight of 281.31 g/mol, identical to its para-tolyl isomer. The SMILES notation for the compound is O=C(C1=C2N=CC=C(C3=CC(C)=CC=C3)N2N=C1)OCC, reflecting the meta-substitution pattern of the toluyl group.
Table 1: Comparative Data for Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. Key structural attributes include:
X-ray crystallography data for analogous compounds reveals planar bicyclic systems with substituents oriented perpendicular to the plane, minimizing steric strain.
The pyrazolo[1,5-a]pyrimidine scaffold was first synthesized in the 1960s via cyclocondensation of aminopyrazoles with β-diketones. Key milestones include:
The evolution toward complex derivatives like ethyl 7-(m-tolyl)-3-carboxylate reflects broader trends in heterocyclic chemistry, emphasizing regioselectivity and functional group compatibility.